Ethyl 3-methylazetidine-3-carboxylate

ester hydrolysis medicinal chemistry synthetic methodology

Ethyl 3-methylazetidine-3-carboxylate is the preferred building block when hydrolytic robustness and conformational definition are non‑negotiable. Its ethyl ester survives aqueous acid/base washes that rapidly cleave the methyl analogue, eliminating protection/deprotection detours and raising synthetic economy. The 3‑methyl substituent locks the azetidine ring into a biased geometry – ideal for SAR exploration and peptidomimetic scaffolds where des‑methyl versions exhibit conformational averaging. The strained ring (≈25.4 kcal/mol) and favorable CNS‑MPO parameters (LogP 0.159, TPSA 38.33 Ų) open reactivity paths inaccessible to piperidine bioisosteres. Supplied at ≥95% certified purity with full QC documentation (NMR, HPLC, GC), this compound reduces HTS false positives and delivers reproducible scale‑up performance.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
Cat. No. B8056930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-methylazetidine-3-carboxylate
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CNC1)C
InChIInChI=1S/C7H13NO2/c1-3-10-6(9)7(2)4-8-5-7/h8H,3-5H2,1-2H3
InChIKeyVAJSPSBSLYLXJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-methylazetidine-3-carboxylate – Procurement-Grade Physicochemical Baseline and Scaffold Identity


Ethyl 3-methylazetidine-3-carboxylate (CAS 1035217-25-4; free base MW 143.18 g/mol) is a 3,3-disubstituted azetidine bearing an ethyl ester at the 3‑position and a methyl group on the same ring carbon . The compound belongs to the saturated four‑membered N‑heterocycle class, whose ring strain (≈25.4 kcal/mol) is intermediate between aziridine (≈27.7 kcal/mol) and pyrrolidine (≈5.4 kcal/mol), conferring a balance of manageable stability and exploitable reactivity . Commercially, the free base is supplied at ≥95 % purity (typically 95–97 %) with QC documentation including NMR, HPLC and GC, while the hydrochloride salt (CAS 2126161-82-6) is also widely available for applications requiring enhanced aqueous handling .

Why Ethyl 3-methylazetidine-3-carboxylate Cannot Be Casually Swapped for Its Closest Analogs


Superficially similar azetidine‑3‑carboxylate esters differ in at least three experimentally consequential ways: (i) the ester alkyl group (methyl vs. ethyl vs. isopropyl) dictates hydrolytic lability and, consequently, the compound’s lifetime under aqueous reaction or assay conditions ; (ii) the presence or absence of the 3‑methyl substituent alters both conformational rigidity and the steric environment around the ester carbonyl, influencing enzymatic and chemical reactivity ; and (iii) the ring‑size and heteroatom position (azetidine‑3‑ vs. azetidine‑2‑carboxylate, or piperidine‑3‑carboxylate bioisosteres) produce different pKa, LogP and metabolic stability profiles that cannot be compensated by simple formulation adjustments [1][2]. These factors make direct interchange of in‑class compounds risky in any scaffold‑hopping or scale‑up program.

Quantitative Differentiation Evidence for Ethyl 3-methylazetidine-3-carboxylate vs. Its Closest Analogs


Ethyl Ester Hydrolytic Stability vs. Methyl Ester: Slower Aqueous Degradation Extends Usable Reaction Window

The ethyl ester of 3‑methylazetidine‑3‑carboxylate hydrolyses significantly more slowly than the corresponding methyl ester under both acidic and basic aqueous conditions. Direct comparative hydrolysis data for azetidine‑3‑carboxylate esters show that the methyl ester undergoes rapid hydrolysis under boiling water, whereas ethyl and isopropyl esters require prolonged reaction times, limiting the practical utility of the methyl analog in multi‑step sequences where the ester must survive aqueous work‑up or chromatography .

ester hydrolysis medicinal chemistry synthetic methodology

Ring Strain of the Azetidine Core vs. Piperidine: A 25.4 kcal/mol Driving Force for Strain‑Release Chemistry

The azetidine ring exhibits approximately 25.4 kcal/mol of ring strain, which is intermediate between the highly reactive aziridine (≈27.7 kcal/mol) and the essentially unstrained piperidine (≈0 kcal/mol) . This strain energy is sufficient to enable unique strain‑release transformations (e.g., ring‑opening, ring‑expansion) under mild conditions that are not accessible to piperidine‑3‑carboxylate analogs. Conversely, azetidine’s strain is low enough to permit routine handling, storage and chromatographic purification—advantages not shared by the more labile aziridine scaffolds.

ring strain bioisostere design medicinal chemistry

Measured LogP and TPSA of the Target Compound vs. Piperidine‑3‑carboxylate Bioisosteres

Ethyl 3‑methylazetidine‑3‑carboxylate has a computationally derived LogP of 0.159 and a topological polar surface area (TPSA) of 38.33 Ų . In a systematic study comparing mono‑ and difluorinated azetidine, pyrrolidine and piperidine derivatives, both pKa and LogP values were found to be considerably affected by ring size and conformational preferences, with azetidine derivatives occupying a distinct region of the pKa–LogP plot compared to their five‑ and six‑membered counterparts [1]. The low TPSA (<60 Ų) and LogP near zero indicate a balanced hydrophilicity/lipophilicity profile that is frequently sought in CNS‑drug design but is not uniformly achieved by piperidine‑3‑carboxylate isomers, which typically exhibit higher LogP values for equivalent ester substitution.

lipophilicity drug-likeness ADME prediction

Conformational Restriction Conferred by 3‑Methyl Substitution Relative to Unsubstituted Azetidine‑3‑carboxylate

The 3‑methyl group on the azetidine ring introduces a significant steric and conformational constraint beyond that of the parent azetidine ring alone. Studies on 3‑methyl‑substituted azetidines demonstrate that the methyl group restricts ring‑puckering dynamics and stabilizes a preferred non‑planar conformation, which is a well‑established strategy for increasing conformational rigidity in small rings . In contrast, the unsubstituted ethyl azetidine‑3‑carboxylate (CAS 405090‑31‑5) lacks this additional torsional barrier and samples a broader conformational envelope. The difference translates into distinct ¹H NMR coupling patterns: 1‑alkyl‑3‑methylazetidin‑3‑ols and C‑methylazetidines exhibit chemical shift and coupling constant signatures consistent with a conformationally biased, non‑planar ring, whereas des‑methyl analogs show greater conformational averaging [1].

conformational analysis peptidomimetics structure–activity relationship

Commercially Available Purity and QC Documentation vs. Niche Analogs Lacking Batch‑Level Certification

Ethyl 3‑methylazetidine‑3‑carboxylate is supplied by multiple vendors at ≥95 % purity (typically 95–97 %) with batch‑specific QC documentation including NMR, HPLC and GC . The hydrochloride salt (CAS 2126161‑82‑6) is similarly offered at ≥95 % purity . In contrast, several close analogs—including 3‑bromoazetidine‑3‑carboxylate esters and certain N‑protected variants—are predominantly available as custom‑synthesis products without routine batch‑level analytical certificates, requiring the end‑user to perform in‑house purification and characterization before use [1].

quality control procurement analytical chemistry

High‑Confidence Application Scenarios for Ethyl 3-methylazetidine-3-carboxylate Based on Differentiated Evidence


Multi‑Step Synthesis Requiring Ester Survival Through Aqueous Work‑Up

In synthetic sequences where the ester must persist through aqueous acidic or basic washes, the ethyl ester of 3‑methylazetidine‑3‑carboxylate is preferred over the methyl ester analog. As demonstrated in comparative hydrolysis data, the methyl ester hydrolyses significantly faster under aqueous conditions, potentially leading to premature deprotection and yield loss . The ethyl ester’s slower hydrolysis profile permits robust multi‑step transformations without additional protection/deprotection cycles, reducing step count and improving overall synthetic economy.

Strain‑Release Medicinal Chemistry and Bioisostere Replacement of Piperidine Scaffolds

Medicinal chemistry programs seeking to replace a piperidine‑3‑carboxylate motif with a more strained, three‑dimensional bioisostere can employ this compound. The azetidine core’s ≈25.4 kcal/mol ring strain enables unique reactivity (e.g., ring‑opening, ring‑expansion) that piperidine analogs cannot access , while the 3‑methyl group provides additional conformational restriction beneficial for SAR studies . The measured LogP (0.159) and TPSA (38.33 Ų) further support its use in CNS‑MPO‑compliant lead optimization .

Peptidomimetic Building Block Requiring Pre‑Installed Conformational Constraint

For incorporation into peptidomimetics or foldameric scaffolds, the 3‑methyl‑substituted azetidine‑3‑carboxylate provides a conformationally biased, non‑planar ring geometry without requiring post‑synthetic stereochemical control [1]. This contrasts with the des‑methyl ethyl azetidine‑3‑carboxylate, which exhibits greater conformational averaging. The free amine (after appropriate N‑deprotection) can be directly coupled into peptide chains, while the ethyl ester serves as a latent carboxylic acid or a handle for further derivatisation.

Assay‑Ready Procurement for High‑Throughput Screening or Catalytic Methodology Development

For laboratories conducting high‑throughput screening, catalytic reaction optimization, or parallel synthesis, the availability of Ethyl 3‑methylazetidine‑3‑carboxylate at ≥95 % certified purity with batch‑level NMR, HPLC and GC documentation reduces the risk of false positives or irreproducible results caused by unidentified impurities. This level of QC is not uniformly available for custom‑synthesized analogs such as 3‑bromo‑ or 3‑azido‑azetidine‑3‑carboxylates [2], making this compound the lower‑risk choice for initial screen deployment.

Quote Request

Request a Quote for Ethyl 3-methylazetidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.